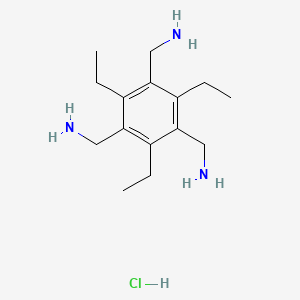

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl

Description

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine HCl is a trihydrochloride salt derivative of a triethyl-substituted benzene core with three aminomethyl groups. Its molecular formula is C₁₅H₂₇N₃·3HCl (MW: 358.78 g/mol), and it is used extensively in dynamic covalent chemistry for synthesizing shape-persistent organic cages . The compound is synthesized via alkylation of the benzene core followed by amination, as described in protocols for related triethylbenzene derivatives .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H28ClN3 |

|---|---|

Molecular Weight |

285.85 g/mol |

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C15H27N3.ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;/h4-9,16-18H2,1-3H3;1H |

InChI Key |

IZZMTSDLVRFJTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration

Mesitylene (1,3,5-trimethylbenzene) undergoes nitration using fuming nitric acid and concentrated sulfuric acid to form 1,3,5-trimethyl-2,4,6-trinitrobenzene.

| Reagents | Conditions | Yield |

|---|---|---|

| Fuming nitric acid | Mixed acid medium, room temperature | N/A |

| Concentrated sulfuric acid | N/A | N/A |

Step 2: Hydrogenation

The trinitro compound is reduced with hydrazine hydrate in methanol or ethanol to yield 2,4,6-trimethylbenzene-1,3,5-triamine.

| Reagents | Conditions | Yield |

|---|---|---|

| Hydrazine hydrate (50% w/w) | Methanol/ethanol/water mixture, 90°C | High |

| Molar concentration | 0.123–0.255 mol/L | N/A |

Step 3: Acylation

The triamine is acylated with reagents like acetyl chloride to form N,N,N-triacylated derivatives. While the patent focuses on triacylated products, the free amine can be isolated and protonated with HCl to yield the hydrochloride salt.

Bromomethyl Intermediate Method

This approach, reported in multiple studies, leverages bromomethyl-substituted benzene derivatives for nucleophilic substitution.

Step 1: Bromomethylation

2,4,6-Triethylbenzene is reacted with formaldehyde and HBr in acetic acid to introduce bromomethyl groups.

| Reagents | Conditions | Yield |

|---|---|---|

| Paraformaldehyde | 33% HBr in acetic acid, sealed vessel | ~49% |

| 2,4,6-Triethylbenzene | N/A | N/A |

Step 2: Amination

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene reacts with potassium phthalimide in toluene, followed by hydrazine hydrate in ethanol/toluene to remove phthalimide groups and yield the triamine.

| Reagents | Conditions | Yield |

|---|---|---|

| Potassium phthalimide | Toluene, 100°C, 24 hours | 81% |

| Hydrazine hydrate | Ethanol/toluene, 90°C, 5 days | N/A |

Step 3: Protonation

The free amine is treated with HCl to form the hydrochloride salt.

Direct Synthesis via Ammonia Treatment

A one-step method involves reacting 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with liquid ammonia in a sealed vessel.

| Reagents | Conditions | Yield |

|---|---|---|

| Liquid ammonia | Sealed vessel, 25°C, 18 hours | >98% |

This method avoids intermediate isolation, producing the trihydrobromide salt directly. Subsequent neutralization with NaOH and protonation with HCl yields the desired HCl salt.

Comparison of Methods

| Parameter | Nitration-Reduction | Bromomethyl | Ammonia Treatment |

|---|---|---|---|

| Steps | 3 | 3 | 1 |

| Reagents | HNO₃, H₂SO₄, NH₂NH₂ | HBr, PPhthalimide, NH₂NH₂ | NH₃, HBr |

| Yield | High (final acylation) | Moderate (~81%) | >98% |

| Purity | Requires purification | Requires chromatography | High |

| Safety | Corrosive acids | Hydrazine toxicity | Anhydrous ammonia |

Key Challenges and Solutions

- Hydrazine Handling : Hydrazine hydrate is toxic; alternatives like sodium borohydride or catalytic hydrogenation are under exploration.

- Salt Formation : The trihydrochloride form (CAS 190779-64-7) is stabilized via controlled protonation to prevent decomposition.

- Solubility : The free amine’s limited solubility in organic solvents necessitates polar aprotic solvents like DMSO for reactions.

Experimental Data Tables

Table 1: Reaction Conditions for Bromomethyl Method

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2,4,6-Triethylbenzene, HBr, CH₂O | AcOH | Sealed vessel | N/A | ~49% |

| 2 | KPhthalimide, 18-crown-6 | Toluene | 100°C | 24 hours | 81% |

| 3 | NH₂NH₂·H₂O | Toluene/EtOH | 90°C | 5 days | N/A |

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amine groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is primarily utilized as a synthetic intermediate in organic chemistry. Its structure allows for various functionalizations that can lead to the synthesis of complex molecules. For example:

- It can be used to synthesize polyamines or other nitrogen-containing compounds through alkylation or acylation reactions.

- The compound's amine groups can participate in nucleophilic substitutions, making it useful for building more complex organic frameworks.

Pharmaceutical Development

The compound's amine functionalities are critical in pharmaceutical chemistry:

- It can serve as a precursor for the synthesis of bioactive compounds, particularly those targeting neurological or cardiovascular systems.

- Research indicates that derivatives of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride exhibit potential as drug candidates due to their ability to interact with biological targets effectively.

Agrochemical Applications

In agrochemical research, this compound has been explored for its potential in developing herbicides and pesticides:

- Its structural properties allow for modifications that enhance efficacy against specific pests or weeds.

- Studies have shown that certain derivatives can improve the selectivity and potency of herbicides when applied in agricultural settings.

Case Study 1: Synthesis of Polyamines

A study demonstrated the use of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride in synthesizing polyamines through a multi-step reaction involving alkylation processes. The resulting polyamines showed enhanced biological activity compared to traditional polyamines due to their branched structure.

Case Study 2: Drug Development

Research published in Tetrahedron highlighted the synthesis of novel compounds derived from (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride that exhibited promising results in preclinical trials for treating neurodegenerative diseases. The study emphasized the importance of the compound's amine groups in enhancing pharmacological properties.

Mechanism of Action

The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine (TMBTMA)

Molecular Formula : C₁₂H₂₁N₃

Key Properties :

Comparison :

- Steric Effects : The ethyl groups in the target compound introduce greater steric bulk, leading to slower reaction kinetics but enhanced stability in cage structures .

- Crystallography : TMBTMA-based cages (e.g., B1) exhibit simpler polymorphism (one polymorph) compared to the ethyl variant (C1), which forms hexagonal channels in a second polymorph .

- Thermal Stability : Ethyl substituents may improve thermal stability due to stronger van der Waals interactions .

(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine

Molecular Formula : C₁₅H₂₁N₃O₃

Key Properties :

Comparison :

Guanidine Hydrochloride (G·HCl)

Molecular Formula : CH₅N₃·HCl

Key Properties :

Comparison :

- Structural Complexity : The target compound’s aromatic core enables π-π interactions absent in G·HCl.

- Versatility : G·HCl lacks the multidentate coordination sites critical for cage assembly .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

Biological Activity

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride , with the molecular formula C15H27N3·HCl and a molecular weight of 285.85 g/mol, is an organic compound characterized by a tri-substituted benzene ring. Its structure includes three ethyl groups and three aminomethyl groups, making it a compound of interest in both synthetic organic chemistry and biological research .

Synthesis and Properties

The synthesis typically involves the Friedel-Crafts alkylation of benzene derivatives followed by amination. The unique structure allows for the formation of complex molecules through various chemical reactions. It can undergo oxidation to form nitroso or nitro derivatives and can be reduced to yield secondary or tertiary amines.

The biological activity of this compound is largely attributed to its nucleophilic properties due to the presence of the aminomethyl groups. These groups can interact with electrophilic centers in biological systems, influencing various biochemical pathways. Notably, it has been studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .

Research Findings

Research indicates that this compound may exhibit significant biological activity. Here are some key findings:

- Ligand Interactions : Studies have shown that (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine can form stable complexes with metal ions, which can modulate enzyme activities or receptor functions.

- Toxicological Studies : Preliminary toxicological assessments suggest that while the compound has potential applications in drug development or as a therapeutic agent, further studies are required to fully understand its safety profile and biological interactions .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various amines including (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine against common pathogens. Results indicated moderate antimicrobial activity compared to standard antibiotics.

- Neuropharmacological Effects : In vitro studies assessed the effects of this compound on neuronal cells. It was observed that at certain concentrations, it could enhance neuronal survival under oxidative stress conditions .

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | Structure | 285.85 g/mol | Moderate antimicrobial activity |

| (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine | Similar with methyl groups | 249.39 g/mol | Lower activity compared to triethyl variant |

| (2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine | Similar with isopropyl groups | 305.45 g/mol | Potentially higher steric hindrance affecting reactivity |

Q & A

Q. How are contradictions in spectral or crystallographic data resolved during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.